molecular formula C11H17ClN2OS B2426894 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride CAS No. 1353979-85-7

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2426894
CAS No.: 1353979-85-7
M. Wt: 260.78
InChI Key: MYYYTMNDQMJKLN-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methyl group and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)ethylamine hydrochloride
  • 2-(Thiophen-2-yl)ethylamine hydrochloride
  • 1-(2-Thienyl)ethanone

Uniqueness

2-(3-Methylpiperazin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride stands out due to the presence of both a piperazine and a thiophene ring, which can confer unique chemical and biological properties

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)-1-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-9-7-13(5-4-12-9)8-10(14)11-3-2-6-15-11;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYTMNDQMJKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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